![molecular formula C15H11ClF3NO3 B5754167 2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5754167.png)
2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide, commonly known as TFCA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. TFCA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 377.77 g/mol.
作用機序
The mechanism of action of TFCA is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2 activity, TFCA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
TFCA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. TFCA has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
One of the main advantages of TFCA is its versatility, as it can be used in various fields of research, including medicinal chemistry, agriculture, and material science. TFCA is also relatively easy to synthesize, and its synthesis process can be optimized to improve yield and purity. However, one of the main limitations of TFCA is its limited solubility in water, which can make it difficult to use in certain experiments. TFCA can also be expensive to synthesize, which can limit its use in some research applications.
将来の方向性
There are several future directions for research on TFCA. One area of research is the development of new synthesis methods that can improve the yield and purity of TFCA. Another area of research is the investigation of TFCA as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. TFCA could also be studied further as a herbicide in agriculture, as well as a precursor for the synthesis of new organic compounds in material science. Additionally, more research is needed to fully understand the mechanism of action of TFCA and its potential side effects.
合成法
TFCA can be synthesized through a multistep process that involves the reaction of 2-chlorophenol with sodium hydroxide to form 2-chlorophenol sodium salt. This intermediate product is then reacted with 4-trifluoromethoxyaniline in the presence of acetic acid to form the final product, TFCA. The synthesis process can be optimized by adjusting the reaction conditions, such as temperature, reaction time, and reactant concentration.
科学的研究の応用
TFCA has been studied extensively for its potential use in various fields of research, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, TFCA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated as a potential treatment for cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, TFCA has been used as a herbicide to control the growth of weeds in crops. In material science, TFCA has been used as a precursor for the synthesis of various organic compounds, including liquid crystals and polymers.
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c16-12-3-1-2-4-13(12)22-9-14(21)20-10-5-7-11(8-6-10)23-15(17,18)19/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQUPEHTNFPCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5754085.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide](/img/structure/B5754087.png)
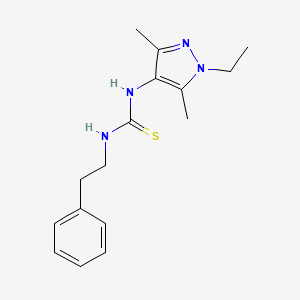
![N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide](/img/structure/B5754103.png)
![methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5754110.png)
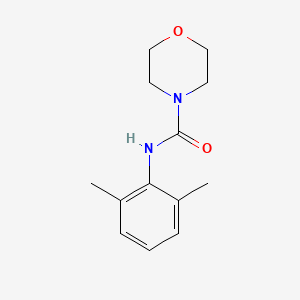
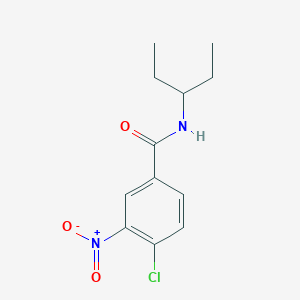
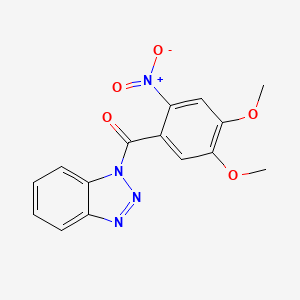
![4-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5754143.png)
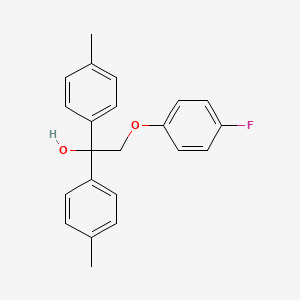
![3-[(4-chlorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5754181.png)
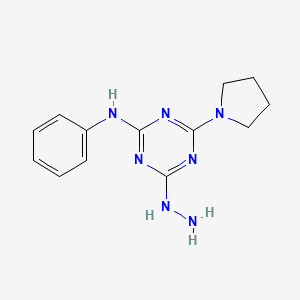

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5754204.png)